2-(hydroxyamino)butanoic Acid
Description
Structure
3D Structure
Properties
CAS No. |
16603-40-0 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(5-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7) |
InChI Key |
HECDBQWSOGTQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NO |
Origin of Product |
United States |
Stereochemical Principles and Biological Implications of 2 Hydroxyamino Butanoic Acid
Impact of Chirality on 2-(hydroxyamino)butanoic Acid's Biological Activity and Specificity
The differential biological activity of enantiomers is a well-established principle in pharmacology. This disparity arises from the three-dimensional nature of biological receptors and enzyme active sites, which are themselves chiral. Consequently, one enantiomer of a chiral drug may exhibit a higher affinity and, therefore, greater potency than its counterpart.
While direct studies on the biological activity of the individual enantiomers of this compound are not extensively documented, it is known that N-hydroxyamino acids can exhibit a range of biological effects, including antimicrobial and iron-chelating properties. researchgate.net The specific orientation of the hydroxylamino and carboxyl groups in the (R) and (S) forms of this compound would be expected to dictate the efficiency of these interactions. For instance, the ability to chelate metal ions, a property of some hydroxamic acids, is highly dependent on the spatial arrangement of the chelating groups. researchgate.net
General principles of stereoselectivity suggest that one enantiomer would be the "eutomer" (the more active enantiomer) and the other the "distomer" (the less active enantiomer). The activity ratio between enantiomers can range from negligible to several orders of magnitude.
Table 1: Illustrative Example of Enantiomeric Potency Differences (Hypothetical for this compound)
| Enantiomer | Hypothetical Target Interaction | Relative Potency |
| (S)-2-(hydroxyamino)butanoic acid | Enzyme Inhibition (IC₅₀) | 1x |
| (R)-2-(hydroxyamino)butanoic acid | Enzyme Inhibition (IC₅₀) | 10x |
This table is illustrative and not based on experimental data for this compound.
Stereospecificity in Enzyme-Mediated Transformations and Recognition of this compound
Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they selectively bind to and act upon only one enantiomer of a substrate. This specificity is a cornerstone of metabolic pathways and biochemical regulation.
While there is a lack of specific research on the enzymatic transformations of this compound, studies on related α-hydroxy acids provide valuable insights. For example, the conversion of 2-hydroxy acids from 2-amino acids by Clostridium butyricum has been reported, although this particular bioconversion was found to be non-stereoselective. nih.gov However, many other enzymatic reactions involving chiral acids demonstrate high stereoselectivity. mdpi.com Engineered enzymes have also been shown to catalyze the stereospecific conversion of boronic acids to amines using hydroxylamine, highlighting the potential for enzymes to recognize and transform molecules with related functional groups in a stereospecific manner. nih.govcaltech.eduosti.gov
Antibodies have been developed that show high stereoselectivity towards the enantiomers of free α-hydroxy acids, primarily interacting with the carboxyl-hydroxyl-hydrogen triad (B1167595) at the stereogenic center. nih.gov This demonstrates that biological macromolecules can achieve a high degree of discrimination between the enantiomers of even small molecules like hydroxy acids.
Table 2: Examples of Stereospecific Enzymes Acting on Related Chiral Acids
| Enzyme | Substrate (or related class) | Stereochemical Outcome |
| D-Amino Acid Oxidase | D-Amino Acids | Oxidative deamination of D-enantiomers |
| L-Lactate Dehydrogenase | Pyruvate | Reduction to L-Lactate |
| Aspartase | Fumarate and Ammonia | Synthesis of L-Aspartic Acid |
This table provides examples of enzymatic stereospecificity for related compound classes and is not based on direct experimental data for this compound.
Enantioselective Interactions with Biological Macromolecules and Cellular Components
The differential interaction of enantiomers with biological macromolecules such as proteins, nucleic acids, and polysaccharides is the basis for their distinct pharmacological and toxicological profiles. These interactions are governed by the principles of molecular recognition, where the three-dimensional shape and chemical properties of the ligand (in this case, an enantiomer of this compound) must complement those of the binding site on the macromolecule.
For this compound, the precise spatial arrangement of the ethyl, carboxyl, and hydroxylamino groups around the chiral center would determine its ability to form favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) within a chiral binding pocket. While specific binding partners for this compound have not been identified, it is plausible that its enantiomers would interact differently with various receptors or enzymes.
The study of supramolecular interactions with chiral molecules has shown that even synthetic receptors can exhibit excellent discrimination for a series of chiral acidic compounds and amino acids. rsc.org This further underscores the principle that enantioselective recognition is a fundamental aspect of molecular interactions.
Elucidation of Biochemical Mechanisms and Enzymatic Interactions of 2 Hydroxyamino Butanoic Acid
Identification and Characterization of Target Enzymes and Receptors Interacting with 2-hydroxy-4-(methylthio)butanoic acid
The metabolic conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine is a critical step in its biological utilization and is mediated by a stereospecific enzymatic pathway involving distinct enzymes for its D- and L-isomers. nih.govresearchgate.net The primary enzymes identified to interact with HMB are L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. nih.govresearchgate.net
L-2-hydroxy acid oxidase (HAOX): This flavoenzyme, found in the peroxisomes of the liver and kidney, specifically acts on the L-isomer of HMB. nih.govresearchgate.net (S)-2-hydroxy-acid oxidase is a family of oxidoreductases that catalyze the oxidation of an (S)-2-hydroxy acid to a 2-oxo acid, with the concomitant reduction of oxygen to hydrogen peroxide. wikipedia.org
D-2-hydroxy acid dehydrogenase (D-HADH): The D-isomer of HMB is a substrate for the mitochondrial enzyme D-2-hydroxy acid dehydrogenase. nih.govresearchgate.net This enzyme belongs to the family of oxidoreductases and specifically catalyzes the conversion of D-2-hydroxy acids to their corresponding 2-keto acids. wikipedia.orgebi.ac.uk This enzyme has been identified in various tissues, including the intestinal mucosa and skeletal muscle, indicating a broad capacity for the utilization of D-HMB throughout the body. nih.govresearchgate.net
Currently, there is no specific information available in the scientific literature regarding receptors that directly bind to 2-(hydroxyamino)butanoic acid or its analog, HMB. The biological effects of HMB appear to be primarily mediated through its enzymatic conversion to L-methionine.
Table 1: Target Enzymes for 2-hydroxy-4-(methylthio)butanoic acid (HMB)
| Enzyme | Isomer Specificity | Cellular Location | Function |
| L-2-hydroxy acid oxidase | L-HMB | Peroxisomes (Liver, Kidney) | Oxidation of L-HMB to 2-keto-4-(methylthio)butanoic acid |
| D-2-hydroxy acid dehydrogenase | D-HMB | Mitochondria (Various tissues) | Oxidation of D-HMB to 2-keto-4-(methylthio)butanoic acid |
Kinetic and Mechanistic Studies of 2-hydroxy-4-(methylthio)butanoic acid as an Enzyme Substrate or Inhibitor
The enzymatic conversion of HMB to L-methionine has been the subject of kinetic and mechanistic studies, which have elucidated the efficiency and stereospecificity of this pathway.
While detailed kinetic parameters such as Km and Vmax for the interaction of HMB with L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase are not extensively reported in the available literature, studies have demonstrated the effective conversion of both isomers to the corresponding keto-acid, 2-keto-4-(methylthio)butanoic acid (KMB). nih.govresearchgate.net This efficient conversion suggests a favorable binding affinity of both D- and L-HMB to their respective enzymes.
In the broader context of enzyme inhibition, compounds structurally similar to enzyme substrates can act as competitive inhibitors by binding to the active site without undergoing a reaction, or as non-competitive inhibitors by binding to an allosteric site. youtube.comkhanacademy.org For instance, 2-hydroxy-3-butynoate has been shown to be both a substrate and an irreversible inactivator of L-lactate oxidase, a related flavoenzyme. nih.gov The potential for this compound to act as an inhibitor of these or other enzymes would depend on its binding affinity and whether it can be processed as a substrate.
The conversion of HMB to L-methionine is a two-step process that begins with the oxidation of HMB to KMB, followed by the transamination of KMB to L-methionine. The first step is highly stereospecific. nih.govresearchgate.net
L-2-hydroxy acid oxidase utilizes the L-isomer of HMB as a substrate in an oxidation reaction that produces KMB and hydrogen peroxide. nih.govresearchgate.net This enzyme is part of a broader family of FAD-dependent oxidases. wikipedia.org
D-2-hydroxy acid dehydrogenase acts on the D-isomer of HMB, catalyzing its oxidation to KMB. nih.govresearchgate.net This enzyme is part of a family of dehydrogenases that can utilize various 2-hydroxyacids as substrates. ebi.ac.uk
The catalytic mechanism of these oxidoreductases generally involves the transfer of electrons from the substrate (HMB) to a cofactor (like FAD or NAD+), which is subsequently reoxidized. khanacademy.org The specificity of these enzymes for either the D- or L-isomer highlights the precise three-dimensional arrangement of the active site, which can only accommodate one enantiomer effectively. researchgate.net
Table 2: Enzymatic Conversion of HMB Isomers
| HMB Isomer | Enzyme | Product of Oxidation |
| L-HMB | L-2-hydroxy acid oxidase | 2-keto-4-(methylthio)butanoic acid |
| D-HMB | D-2-hydroxy acid dehydrogenase | 2-keto-4-(methylthio)butanoic acid |
Investigation of 2-hydroxy-4-(methylthio)butanoic acid's Role in Modulating Key Metabolic Pathways and Cycles
The primary metabolic role of HMB is to serve as a precursor for the essential amino acid L-methionine. nih.gov By providing a substrate for methionine synthesis, HMB directly impacts pathways that are dependent on this amino acid.
Methionine Synthesis and the Transsulfuration Pathway: HMB is converted to L-methionine, which is a key component of protein synthesis. nih.gov Methionine is also a critical intermediate in the transsulfuration pathway, which leads to the synthesis of other important sulfur-containing compounds like cysteine, taurine, and glutathione (B108866). nih.gov Studies have shown that HMB is preferentially diverted to the transsulfuration pathway, leading to increased production of antioxidant metabolites. nih.gov This suggests that HMB can modulate the cellular redox state by bolstering the glutathione system.
One-Carbon Metabolism: Methionine, in the form of S-adenosylmethionine (SAM), is the primary methyl group donor in the cell for a vast number of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. frontiersin.org By increasing the pool of available methionine, HMB supplementation can influence these critical cellular processes.
Energy Metabolism: The catabolism of amino acids derived from HMB can contribute to energy production. For instance, the carbon skeleton of methionine can be metabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
Studies on the Role of the Hydroxyamino Moiety in Ligand-Protein Interactions
While direct studies on the hydroxyamino moiety of this compound are not available, the principles of ligand-protein interactions can provide insights into its potential role. The hydroxyamino group (-NHOH) has both a hydroxyl (-OH) and an amino (-NH) component, both of which are capable of forming hydrogen bonds.
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. researchgate.net The oxygen and nitrogen atoms of the hydroxyamino group can act as hydrogen bond acceptors, while the hydrogen atoms can act as hydrogen bond donors. youtube.com The ability to form multiple hydrogen bonds could allow this compound to bind with high affinity and specificity to the active site of an enzyme or a receptor. The strength of these interactions would depend on the geometry and the surrounding amino acid residues in the protein's binding pocket. nih.gov
The replacement of the methylthio group in HMB with a hydroxyamino group would significantly alter the electronic and steric properties of the molecule. The hydroxyamino group is more polar and capable of forming more extensive hydrogen bond networks. This could lead to different enzyme specificities and binding affinities for this compound compared to HMB.
Table 3: Potential Interactions of the Hydroxyamino Moiety
| Interaction Type | Potential Role in Ligand-Protein Binding |
| Hydrogen Bond Donor | The hydrogen atoms of the -NH and -OH groups can donate hydrogen bonds to acceptor groups on the protein (e.g., carbonyl oxygen of the peptide backbone, side chains of Asp, Glu, Ser, Thr). |
| Hydrogen Bond Acceptor | The lone pairs of electrons on the nitrogen and oxygen atoms can accept hydrogen bonds from donor groups on the protein (e.g., amide protons of the peptide backbone, side chains of Lys, Arg, His, Asn, Gln). |
| Electrostatic Interactions | The polar nature of the hydroxyamino group can lead to favorable dipole-dipole interactions with polar amino acid residues in the binding site. |
Investigation of 2 Hydroxyamino Butanoic Acid in Cellular and Molecular Biological Systems
Cellular Uptake and Intracellular Distribution Mechanisms of 2-(hydroxyamino)butanoic Acid in In Vitro Models
There is currently no published research detailing the mechanisms by which this compound enters cells or its subsequent distribution within subcellular compartments. Investigations would be required to determine if its uptake is an active or passive process, and to identify any specific transporters that may be involved, such as those for amino acids or short-chain fatty acids.
Intracellular Metabolic Fate and Biotransformation Pathways of this compound
The metabolic pathways of this compound within cells have not been elucidated. Research in this area would need to identify the enzymes that act upon this compound and the resulting metabolites. N-hydroxy compounds can sometimes be metabolites of other molecules, and they can undergo various biotransformations, including reduction or further oxidation, but specific pathways for this compound are unknown.
Modulation of Cellular Signaling Cascades by this compound and its Metabolites
There is no information available on whether this compound or its potential metabolites can modulate cellular signaling cascades. Future studies would be necessary to screen for any effects on key signaling pathways, such as the MAPK or PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Molecular Interactions with DNA, RNA, and Lipids in Cellular Environments
Direct interactions between this compound and cellular macromolecules like DNA, RNA, and lipids have not been reported. Some N-hydroxy compounds have been shown to be reactive and capable of forming adducts with nucleic acids, which can have significant biological consequences. However, whether this compound shares these properties is yet to be determined.
Impact on Cellular Homeostasis and Stress Response Pathways
The effect of this compound on cellular homeostasis, including its potential to induce or mitigate cellular stress responses such as oxidative stress, endoplasmic reticulum stress, or the heat shock response, is an uninvestigated area. Research is needed to understand how cells respond to the presence of this compound and if it perturbs the cellular balance.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Hydroxyamino Butanoic Acid Derivatives
Rational Design Principles for Modulating 2-(hydroxyamino)butanoic Acid's Biological Activity and Selectivity
The rational design of derivatives of this compound is centered on strategic modifications of its core structure to enhance desired biological activities and selectivity towards a specific target, often a metalloenzyme. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group (ZBG), crucial for the inhibitory activity of many of these derivatives against zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). acs.orgmdpi.com
Key principles guiding the rational design of these molecules include:
Modification of the Butanoic Acid Side Chain: The alkyl chain of the butanoic acid scaffold can be altered to probe interactions with specific pockets within the target enzyme's active site. Introducing hydrophobicity or steric bulk can enhance binding affinity and selectivity. For instance, in related hydroxamic acid inhibitors, modifying the side chain has been a key strategy to explore the S1 subsite of enzymes like aminopeptidase (B13392206) N, leading to improved potency. bohrium.comnih.gov
Bioisosteric Replacement of the Hydroxamate: While the hydroxamic acid group is a potent ZBG, it can be associated with metabolic instability. researchgate.netnih.gov Rational design efforts may involve its replacement with other zinc-binding groups to improve pharmacokinetic properties while retaining biological activity. The goal is to maintain the crucial metal-chelating function. mdpi.com
Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers into the molecule can reduce its conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to a favorable entropic contribution to binding, thus enhancing potency.
Identification of Key Pharmacophoric Features for Target Binding and Functional Effects
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For inhibitors derived from this compound, the key pharmacophoric features are largely dictated by their interaction with the active site of target metalloenzymes. nih.govunl.ptbohrium.com
The essential pharmacophoric features typically include:
A Zinc-Binding Group (ZBG): The hydroxamate moiety is the primary ZBG, forming crucial coordination bonds with the zinc ion in the enzyme's active site. This feature is generally composed of two heteroatoms (oxygens in the hydroxamate) that can chelate the metal ion. acs.orgmdpi.com
Hydrogen Bond Donors and Acceptors: The -NH and -OH groups of the hydroxamate, as well as the amide linkage, can act as hydrogen bond donors and acceptors, forming interactions with key amino acid residues in the active site. These interactions are critical for orienting the inhibitor correctly and contributing to binding affinity. nih.govresearchgate.net
Hydrophobic/Aromatic Regions: Modifications to the butanoic acid side chain or substitutions on the amino group can introduce hydrophobic or aromatic moieties. These features can interact with hydrophobic pockets or aromatic residues within the enzyme's binding site, significantly enhancing the potency of the inhibitor. nih.gov
A generalized pharmacophore model for a this compound-based inhibitor might consist of a central scaffold with a ZBG, one or more hydrogen bond donor/acceptor sites, and a hydrophobic feature, all arranged in a specific spatial orientation. The table below outlines these key features.
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound Derivatives | Role in Target Binding |
| Zinc-Binding Group (ZBG) | Hydroxamic acid (-CONHOH) | Chelates the catalytic zinc ion in the active site of metalloenzymes. |
| Hydrogen Bond Donor (HBD) | -OH and -NH of the hydroxamate, other substituted groups | Forms hydrogen bonds with amino acid residues (e.g., histidine, aspartate) in the active site. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) of the hydroxamate | Accepts hydrogen bonds from amino acid residues, aiding in proper orientation. |
| Hydrophobic/Aromatic Region | Alkyl chain of butanoic acid, substituted aromatic or aliphatic groups | Interacts with hydrophobic pockets within the enzyme's active site to increase affinity. |
Development of Predictive Models for Biological Activity of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are invaluable tools for predicting the activity of newly designed analogs of this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. researchgate.netmdpi.comresearchwithrowan.com
The development of a predictive QSAR model typically involves the following steps:
Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic properties), are calculated for each molecule in the data set.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the molecular descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For hydroxamic acid derivatives, QSAR studies have revealed that properties such as molar refractivity and hydrophobicity are often critical in determining their enzyme inhibitory and antibacterial activities. nih.gov For example, a hypothetical QSAR model for a series of this compound derivatives might take the following form:
pIC50 = β0 + β1(logP) + β2(MR) + β3(HD)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the hydrophobicity of the molecule.
MR is the molar refractivity, related to the volume and polarizability of the molecule.
HD is a descriptor representing the number of hydrogen bond donors.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
The table below presents hypothetical data for a series of this compound analogs and the predicted pIC50 values from a QSAR model, illustrating the relationship between structural descriptors and biological activity.
| Compound ID | logP | Molar Refractivity (MR) | Hydrogen Bond Donors (HD) | Experimental pIC50 | Predicted pIC50 |
| 1a | 1.2 | 45.3 | 3 | 6.5 | 6.4 |
| 1b | 1.8 | 52.1 | 3 | 7.1 | 7.2 |
| 1c | 2.5 | 60.8 | 3 | 7.8 | 7.7 |
| 2a | 1.3 | 46.0 | 4 | 6.8 | 6.7 |
| 2b | 1.9 | 53.2 | 4 | 7.5 | 7.4 |
Such predictive models are instrumental in the rational design cycle, allowing for the in silico screening of virtual libraries of this compound derivatives to identify candidates with potentially enhanced biological activity. nih.gov
Computational Chemistry and Molecular Modeling Applications in 2 Hydroxyamino Butanoic Acid Research
Molecular Docking Simulations for Ligand-Target Binding Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 2-(hydroxyamino)butanoic acid, molecular docking simulations are instrumental in predicting its binding pose within the active site of a biological target. This is particularly relevant as the hydroxamic acid moiety is a well-known zinc-binding group found in many enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net
The primary goal of docking this compound is to identify the most likely binding conformation and to estimate the strength of the interaction, often expressed as a docking score or binding energy. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various orientations and conformations of the ligand within the receptor's binding site.
Key interactions that would be assessed during the docking of this compound include:
Coordination: The chelation of the zinc ion in the active site of metalloenzymes by the hydroxyamino group.
Hydrogen Bonding: Interactions between the carboxylate, hydroxyl, and amino groups of the ligand and amino acid residues in the target protein. nih.gov
Hydrophobic Interactions: The contribution of the ethyl side chain to binding in hydrophobic pockets of the receptor.
For instance, in docking studies of hydroxamic acid derivatives with HDAC8, specific interactions with amino acid residues are crucial for binding affinity. researchgate.net Similarly, for this compound, the interactions with key residues would be analyzed to predict its inhibitory potential. The results of such docking studies can guide the chemical synthesis of more potent and selective analogs.
Table 1: Potential Molecular Docking Applications for this compound
| Target Class | Potential Biological Target | Key Interactions to Investigate | Predicted Outcome |
| Metalloenzymes | Histone Deacetylases (HDACs) | Zinc chelation by the hydroxyamino group, hydrogen bonding with active site residues. | Prediction of binding affinity and selectivity against different HDAC isoforms. |
| Metalloenzymes | Matrix Metalloproteinases (MMPs) | Coordination with the catalytic zinc ion, interactions with the specificity pocket. | Elucidation of potential as an MMP inhibitor for applications in cancer or inflammation. |
| Amino Acid Transporters | Alanine-Serine-Cysteine Transporter 2 (ASCT2) | Interactions of the amino acid backbone with the transporter binding site. | Assessment of its ability to act as a substrate or inhibitor of amino acid transport. |
Quantum Mechanical (QM) Studies on Electronic Structure, Reactivity, and Tautomerism of this compound
Quantum mechanical (QM) methods are employed to study the electronic structure of molecules with high accuracy, providing insights into their reactivity, stability, and spectroscopic properties. For this compound, QM calculations can elucidate several key chemical features that are not accessible through classical molecular mechanics methods.
One of the primary applications of QM is the determination of the molecule's preferred geometry and the analysis of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com Ab initio and Density Functional Theory (DFT) are common QM methods used for these calculations. biointerfaceresearch.com
QM studies can also be used to investigate the tautomerism of this compound. The hydroxyamino group can exist in different tautomeric forms, and QM calculations can determine the relative energies of these tautomers in different environments (e.g., in the gas phase or in a solvent). This is crucial for understanding which form is biologically active.
Furthermore, QM calculations can provide insights into the acidity (pKa) of the carboxylic acid and hydroxyamino protons, which is vital for understanding the molecule's charge state at physiological pH and its ability to participate in hydrogen bonding and ionic interactions. nih.gov The reactivity of different parts of the molecule can be assessed by calculating atomic charges and electrostatic potential maps, which highlight regions susceptible to nucleophilic or electrophilic attack.
Table 2: Quantum Mechanical Properties of Interest for this compound
| QM Property | Computational Method | Information Gained | Relevance to Biological Activity |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Most stable 3D conformation of the molecule. | Provides the starting point for docking and MD simulations. |
| Frontier Orbitals (HOMO/LUMO) | DFT, Ab initio | Electronic reactivity, kinetic stability. | Predicts the molecule's susceptibility to metabolic reactions. |
| Tautomeric Energies | DFT with solvent models | Relative stability of different tautomeric forms. | Identifies the likely bioactive tautomer. |
| pKa Values | QM with continuum solvent models | Ionization state at different pH values. | Determines the charge state and interaction potential in a biological system. |
| Electrostatic Potential Map | DFT | Distribution of charge and sites for intermolecular interactions. | Visualizes regions for hydrogen bonding and electrostatic interactions with a target. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and the dynamics of protein-ligand interactions over time. For this compound, MD simulations can be used to explore its conformational landscape in solution and to analyze the stability of its complex with a biological target.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms over time. This allows for the observation of how this compound behaves in a solvent, such as water, and how it interacts with a protein receptor on a nanosecond to microsecond timescale.
Key applications of MD simulations for this compound include:
Conformational Analysis: Identifying the most populated conformations of the molecule in an aqueous environment.
Binding Stability: Assessing the stability of the docked pose of this compound in a protein's active site. MD simulations can reveal whether the ligand remains bound and whether the key interactions predicted by docking are maintained over time.
Free Energy Calculations: More advanced MD techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimation of binding affinity than docking scores alone.
By simulating the dynamic behavior of the this compound-protein complex, researchers can gain a deeper understanding of the molecular determinants of binding and the role of solvent molecules in the interaction.
In Silico Screening and De Novo Design of Novel this compound-Inspired Molecules
The structural and electronic information obtained from docking and QM studies of this compound can be leveraged for the discovery of new, related molecules with potentially improved properties.
In silico screening , also known as virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a target receptor. If this compound is found to have activity against a particular target, its structure can be used as a template to search for similar commercially available or synthetically accessible molecules. This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing. nih.gov
De novo design , on the other hand, is a computational method for designing novel molecules from scratch. nih.gov Based on the binding mode of this compound, a de novo design algorithm can suggest new chemical moieties that could enhance binding affinity or improve other properties like selectivity or synthetic accessibility. For example, the butanoic acid backbone could be modified, or different functional groups could be introduced to optimize interactions with the target protein. This approach has the potential to generate entirely new chemical entities inspired by the core scaffold of this compound. acs.org
Both in silico screening and de novo design are powerful strategies that can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.
Advanced Analytical Methodologies for 2 Hydroxyamino Butanoic Acid Research
Development and Validation of Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (e.g., LC-MS, GC-MS)
The accurate quantification of 2-(hydroxyamino)butanoic acid in biological samples such as plasma, urine, or tissue extracts presents a significant analytical challenge due to the complexity of the matrix and the compound's polarity. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed for this purpose. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for analyzing non-volatile and thermally sensitive compounds. researchgate.net For polar molecules like this compound, reversed-phase liquid chromatography (RP-LC) is commonly used. researchgate.net However, the inherent polarity of small carboxylic and amino acids can lead to poor retention on traditional RP columns. To overcome this, derivatization is often employed to increase the hydrophobicity of the analyte and enhance its retention and ionization efficiency. researchgate.netmdpi.com Common derivatization agents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH). nih.govnih.gov The development of an LC-MS method requires careful optimization of the mobile phase, column chemistry, and mass spectrometry parameters to achieve the desired sensitivity and selectivity. Tandem mass spectrometry (MS/MS) is frequently used for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is non-volatile, a derivatization step is mandatory to convert it into a more volatile and thermally stable analogue. nih.gov This process, often involving silylation or esterification, must be carefully controlled to ensure complete and reproducible conversion. The choice of derivatization agent is critical to avoid signal overlap in the chromatogram. nih.gov GC-MS offers high chromatographic resolution, which is beneficial for separating the analyte from interfering matrix components. nist.gov Electron ionization (EI) is a common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for structural confirmation. hmdb.ca
The validation of these chromatographic methods is essential to ensure that they are fit for their intended purpose. scispace.com Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, and stability. unirioja.es
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analyte Volatility | Not required; suitable for non-volatile compounds. | Requires volatile or derivatized compounds. nih.gov |
| Derivatization | May be required to improve retention and sensitivity. researchgate.netmdpi.com | Almost always required for polar analytes. nih.gov |
| Sample Preparation | Often involves protein precipitation and/or solid-phase extraction (SPE). researchgate.net | Includes extraction followed by mandatory derivatization. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sensitivity | High, often in the picogram to femtogram range. mdpi.com | High, but can be limited by derivatization efficiency and background noise. |
| Throughput | Generally high, with short run times possible. nih.gov | Can be lower due to longer run times and more complex sample preparation. |
| Matrix Effects | Susceptible to ion suppression or enhancement. researchgate.net | Less susceptible to matrix effects than LC-MS, but can be affected by co-eluting compounds. |
Application of Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, IR, CD)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for studying its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a premier tool for the unambiguous structural elucidation of organic molecules in solution. weebly.com
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the carboxylic acid proton is expected to appear as a broad singlet in the highly deshielded region of 10-12 ppm. libretexts.orgdocbrown.info The protons on the aliphatic chain would appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing adjacent proton environments through spin-spin coupling.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info For this compound, the key characteristic absorptions would include:
A very broad O-H stretching band from the carboxylic acid group, typically in the range of 2500–3300 cm⁻¹. libretexts.orgamazonaws.com This broadness is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com
A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, typically appearing around 1700–1730 cm⁻¹. amazonaws.com
O-H and N-H stretching vibrations from the hydroxyamino group, expected in the 3200-3600 cm⁻¹ region.
C-H stretching vibrations from the alkyl chain, typically found just below 3000 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong amazonaws.com |
| Carbonyl | C=O stretch | 1700 - 1730 | Strong, sharp |
| Hydroxyamino | O-H / N-H stretch | 3200 - 3600 | Medium, can be broad |
| Alkyl Chain | C-H stretch | 2850 - 2960 | Medium to strong, sharp |
Circular Dichroism (CD) Spectroscopy:
Since this compound possesses a chiral center at the second carbon, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net This technique is particularly useful for studying the secondary structure of proteins and their interactions with ligands. When a small chiral molecule like this compound binds to a macromolecule (e.g., an enzyme), changes in the CD spectrum of the macromolecule can indicate conformational changes upon binding. Furthermore, an induced CD spectrum in the small molecule can provide information about its bound conformation. nih.gov
Radiochemical and Stable Isotope Labeling Approaches for Metabolic Tracing and Pathway Analysis
Isotopic labeling techniques are essential for elucidating the metabolic fate of this compound in vivo and in vitro. These methods allow researchers to trace the movement of atoms from a precursor molecule through a metabolic pathway. biorxiv.org
Radiochemical Labeling:
This approach involves synthesizing this compound with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H). thermofisher.com The radiolabeled compound is introduced into a biological system, and its transformation into various metabolites can be tracked by detecting the radioactivity. This allows for the identification of metabolic pathways, the determination of metabolic flux, and the study of compound distribution in tissues. For instance, similar amino acid derivatives labeled with positron-emitting isotopes like carbon-11 (¹¹C) have been used as probes in Positron Emission Tomography (PET) for in vivo imaging. nih.gov
Stable Isotope Labeling (SIL):
SIL uses non-radioactive heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), to label the molecule. thermofisher.comisotope.com The labeled compound is administered to cells or organisms, and its metabolic products are analyzed by mass spectrometry or NMR. nih.gov The mass increase corresponding to the heavy isotope allows for the differentiation of the labeled metabolites from their unlabeled, endogenous counterparts. wikipedia.org This technique is a cornerstone of modern metabolomics and is used to quantify metabolic fluxes and map complex metabolic networks with high precision and without the safety concerns associated with radioactivity. biorxiv.orgnih.gov
Table 3: Comparison of Isotopic Labeling Techniques for Metabolic Tracing
| Feature | Radiochemical Labeling | Stable Isotope Labeling |
|---|---|---|
| Isotopes Used | ¹⁴C, ³H, ¹¹C | ¹³C, ¹⁵N, ²H (Deuterium) thermofisher.com |
| Detection Method | Scintillation counting, autoradiography, PET | Mass Spectrometry (MS), NMR Spectroscopy nih.gov |
| Sensitivity | Extremely high | High, dependent on MS instrumentation |
| Safety | Requires handling of radioactive materials and specialized disposal | Non-radioactive, generally safe to handle |
| Information Provided | Pathway identification, metabolic rate, tissue distribution | Pathway identification, precise flux analysis, precursor contribution nih.gov |
| In Vivo Human Studies | Limited due to radiation exposure | Widely used |
| Key Application | Tracer studies, PET imaging nih.gov | Metabolomics, metabolic flux analysis wikipedia.org |
Advanced Bioanalytical Method Validation for High-Throughput Research Sample Analysis
For high-throughput analysis, such as in preclinical or clinical studies, the bioanalytical methods used must undergo rigorous validation to ensure the reliability and integrity of the generated data. nih.govhhs.gov The validation process demonstrates that a method is suitable for its intended purpose. researchgate.net Key validation parameters are established by regulatory agencies and scientific consensus. gmp-compliance.orgfda.gov
The core characteristics evaluated during validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. gmp-compliance.org
Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels. gmp-compliance.org
Precision: The closeness of repeated individual measurements. It is expressed as the coefficient of variation (CV) and is determined for intra-day (repeatability) and inter-day (intermediate precision) runs. gmp-compliance.orgscirp.org
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve must cover the expected concentrations in the study samples. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. gmp-compliance.org
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte in LC-MS, which can cause ion suppression or enhancement. researchgate.net
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov
Table 4: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | To measure the closeness to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). gmp-compliance.org |
| Precision | To assess the variability of repeated measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). gmp-compliance.org |
| Selectivity | To ensure no interference at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To establish the concentration-response relationship. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Stability (Freeze-Thaw) | To assess analyte stability after repeated freezing and thawing cycles. | Mean concentration should be within ±15% of the baseline (time zero) concentration. |
| Stability (Long-Term) | To determine how long samples can be stored at a specific temperature. | Mean concentration should be within ±15% of the baseline concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
